N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features a pyrimidinone core substituted with:
- A 4-amino group at position 4.
- A thioether-linked 2-(benzylamino)-2-oxoethyl side chain at position 2.
- A 3,4-dimethoxybenzamide moiety at position 5.
Properties
IUPAC Name |
N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-31-15-9-8-14(10-16(15)32-2)20(29)25-18-19(23)26-22(27-21(18)30)33-12-17(28)24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBSJJIGISQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular components, including proteins and enzymes involved in critical biological processes.
Mode of Action
It’s known that similar compounds interact with their targets by binding to active sites, thereby inhibiting or modulating their function. This interaction can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, including those involved in cell growth, proliferation, and apoptosis.
Pharmacokinetics
Similar compounds have been found to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys.
Result of Action
Similar compounds have been found to induce cell death in cancer cells, inhibit bacterial growth, and modulate immune responses.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.
Comparison with Similar Compounds
Key Insights :
- The target compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution to introduce the thioether side chain, diverging from classical MCRs.
- Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) offer greener alternatives to traditional solvents , which may align with sustainable synthesis goals for the target molecule.
Structural and Functional Comparisons
Key Insights :
- The thioether group in the target compound may improve metabolic stability compared to oxygen-containing analogs (e.g., ethers or esters) .
Physicochemical Properties
While experimental data for the target compound is absent, predictions based on analogs suggest:
- LogP : ~3.5 (moderate lipophilicity due to benzyl and dimethoxy groups).
- Solubility : Low aqueous solubility, typical of DHPM derivatives; may require formulation with cyclodextrins or surfactants.
- Stability : Thioether linkage is less prone to hydrolysis than esters, enhancing shelf-life compared to ethoxycarbonyl-substituted DHPMs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
